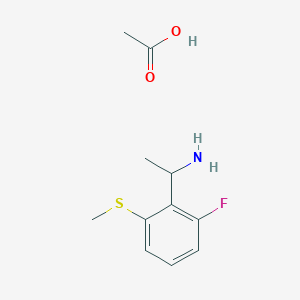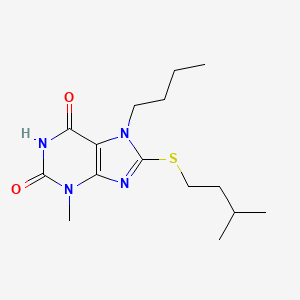
7-Butyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione, commonly known as BMS-986020, is a small molecule inhibitor of the chemokine receptor CXCR4. CXCR4 is a G protein-coupled receptor that plays a critical role in the migration and homing of immune cells, as well as in the growth and metastasis of certain types of cancer. BMS-986020 has been shown to have potential therapeutic applications in cancer, HIV, and other diseases.
Applications De Recherche Scientifique
Purine Alkaloids and Their Potential in Cancer Research
Research on purine alkaloids has uncovered compounds with weak cytotoxicity towards human cancer cell lines, highlighting the potential of purine derivatives in cancer research. For instance, new purine alkaloids isolated from marine sources have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible avenue for the development of novel anticancer agents (Qi, Zhang, & Huang, 2008).
Neuropharmacological Applications
Studies on 8-aminoalkyl derivatives of purine-2,6-dione have explored their affinity and pharmacological evaluation concerning 5-HT1A, 5-HT2A, and 5-HT7 receptors. These studies indicate the potential of purine derivatives as ligands for these receptors, displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013). This research domain emphasizes the relevance of such compounds in developing therapies for neuropsychiatric disorders.
Chemical Properties and Reactions
The study of purine-6,8-diones' ionisation and methylation reactions provides valuable insights into their chemical behavior, contributing to a deeper understanding of their applications in synthetic chemistry and drug design. Such research has elucidated the reactivity patterns and structural features crucial for the pharmacological activity of purine derivatives (Rahat, Bergmann, & Tamir, 1974).
Anticancer Activity
The design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones have been explored for their anticancer activity. These efforts aim to develop compounds with significant efficacy against cancer cells, highlighting the importance of structural modifications in enhancing biological activity (Hayallah, 2017).
Pharmaceutically Relevant Polymorphs
Investigations into the interactions pattern of pharmaceutically relevant polymorphs of methylxanthines, including derivatives of purine-2,6-dione, contribute to the understanding of their therapeutic potential and pharmacological effects. Such studies combine experimental and computational methods to analyze the topology of intermolecular interactions, crucial for drug design and development (Latosinska et al., 2014).
Propriétés
IUPAC Name |
7-butyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-8-19-11-12(18(4)14(21)17-13(11)20)16-15(19)22-9-7-10(2)3/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGDUDBJIQWFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


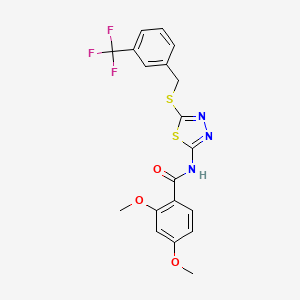
![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2450464.png)
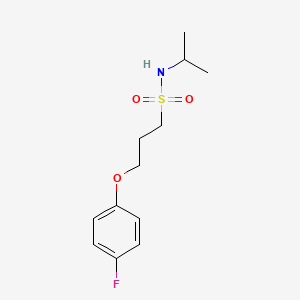
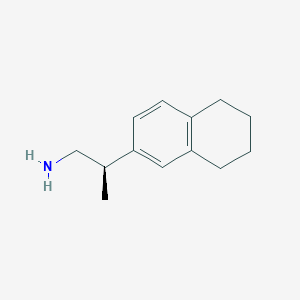
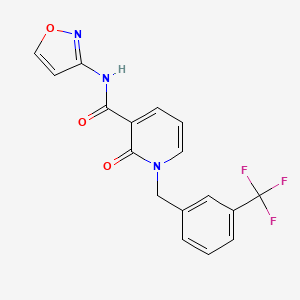
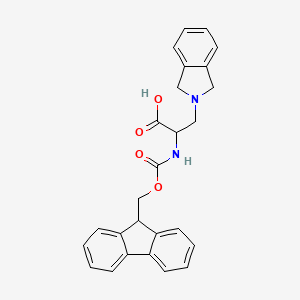
![6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450474.png)
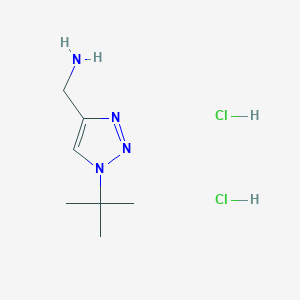

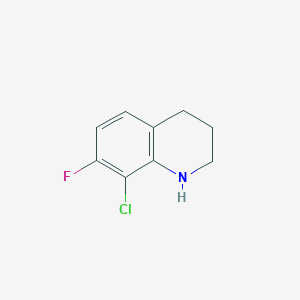
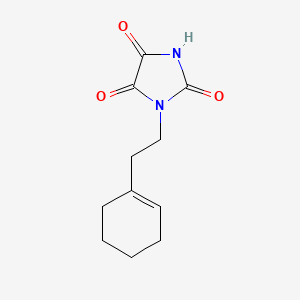
![1-[3-(3-Hydroxypropyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2450483.png)
